1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine
Description
Properties
CAS No. |
1858234-16-8 |
|---|---|
Molecular Formula |
C8H6F2N4 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization Techniques for 1 3,5 Difluorophenyl 1h 1,2,4 Triazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. For 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential.
¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (ratio of protons). Expected signals would include those for the amino (-NH₂) group, the triazole ring proton, and the protons on the difluorophenyl ring. The coupling between adjacent protons and between protons and fluorine atoms (J-coupling) would provide critical information about the connectivity of the molecule.
¹³C NMR: This spectrum would reveal the number of unique carbon environments. Key signals would correspond to the carbons of the triazole ring and the difluorophenyl ring. The carbon atoms bonded to fluorine would show characteristic splitting (C-F coupling), which helps in assigning the signals of the aromatic ring.
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR would be a crucial technique. It would confirm the chemical environment of the fluorine atoms on the phenyl ring. A single signal would be expected for the two equivalent fluorine atoms at the 3- and 5-positions.
Without experimental data, a predictive table of expected chemical shifts cannot be accurately generated.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, the IR spectrum would be expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3250 | Amino group (-NH₂) stretching, typically two bands |
| C-H Stretch | 3150-3000 | Aromatic and triazole C-H stretching |
| C=N Stretch | 1650-1550 | Triazole ring stretching |
| C=C Stretch | 1600-1450 | Aromatic ring stretching |
| C-F Stretch | 1250-1000 | Strong absorption due to carbon-fluorine bonds |
| N-H Bend | 1650-1580 | Amino group scissoring |
| Note: This table represents typical ranges for the functional groups and does not constitute experimental data for the specific compound. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine (molecular formula: C₈H₆F₂N₄), the exact molecular weight is 196.0564 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, which would confirm the molecular weight. Analysis of the fragment ions would help to piece together the structure of the parent molecule.
Elemental Analysis for Purity and Composition Verification
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This technique is fundamental for verifying the empirical formula and assessing the purity of a sample. The calculated elemental composition for C₈H₆F₂N₄ is:
| Element | Percentage (%) |
| Carbon (C) | 48.98 |
| Hydrogen (H) | 3.08 |
| Nitrogen (N) | 28.56 |
| Fluorine (F) | 19.37 |
| Note: This is a theoretical calculation based on the molecular formula. |
Experimental values obtained for a synthesized sample would need to be within ±0.4% of these theoretical values to confirm the purity and elemental composition.
X-ray Crystallography for Solid-State Structure Determination and Tautomerism Studies
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state. If a suitable single crystal of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine could be grown, this technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. It would also unambiguously confirm the connectivity of the atoms and identify the specific tautomeric form of the 3-amino-1,2,4-triazole ring that exists in the crystal lattice. This is particularly important for aminotriazoles, which can exist in different tautomeric forms. However, no published crystal structure for this specific compound is currently available.
Theoretical and Computational Investigations of 1 3,5 Difluorophenyl 1h 1,2,4 Triazol 3 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine. mdpi.com These calculations can determine the molecule's geometry, orbital energies, and the distribution of electron density. superfri.org The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. researchgate.net
Below is a table summarizing key electronic properties that can be determined for 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine through quantum chemical calculations.
| Property | Significance |
| HOMO Energy | Indicates electron-donating ability. |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |
| Dipole Moment | Provides insight into the molecule's polarity. |
| Mulliken Atomic Charges | Describes the charge distribution on each atom. |
| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative electrostatic potential. |
These parameters collectively provide a detailed electronic profile of the molecule, which is foundational for understanding its chemical behavior and potential biological activity.
Conformational Analysis and Tautomerism of 1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine
The three-dimensional structure of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine is not rigid. Rotation around the single bond connecting the phenyl and triazole rings allows for different conformations. Conformational analysis, often performed using computational methods, helps identify the most stable spatial arrangements of the molecule. The dihedral angle between the planes of the phenyl and triazole rings is a key parameter in this analysis. For some phenyl-triazole compounds, a planar conformation is favored, while in others, a twisted conformation is more stable due to steric hindrance. nih.gov
Furthermore, 1,2,4-triazoles substituted with an amino group can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. rsc.org For 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, annular prototropic tautomerism is possible, where the proton on the triazole ring can migrate between nitrogen atoms. nih.gov Additionally, the exocyclic amino group can participate in amino-imino tautomerism. Computational studies can predict the relative stabilities of these tautomers in different environments (gas phase or in solution), which is crucial as different tautomers may exhibit distinct biological activities. nih.gov The relative energies of the possible tautomers determine their population at equilibrium. nih.gov
The following table outlines the potential tautomeric forms of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine.
| Tautomer Type | Description |
| Annular Prototropic | Migration of a proton between the nitrogen atoms of the triazole ring. |
| Amino-Imino | Interconversion between the amine (-NH2) and imine (=NH) forms of the exocyclic group. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a biological target, typically a protein or enzyme, to form a stable complex. pensoft.net This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. researchgate.net For 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, molecular docking simulations can provide insights into its potential interactions with various biological targets.
The 1,2,4-triazole (B32235) scaffold is a common feature in many biologically active compounds, including antifungal and anticancer agents. rsc.orgnih.gov Docking studies of derivatives of this compound could explore its binding to enzymes like cytochrome P450 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, or various protein kinases involved in cancer signaling pathways. rsc.orgnih.gov The simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues in the active site of the target protein. pensoft.net The 3,5-difluorophenyl group can participate in halogen bonding and other specific interactions that may enhance binding affinity.
A typical molecular docking workflow involves:
Preparation of the 3D structure of the ligand (1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine).
Selection and preparation of the 3D structure of the biological target.
Docking of the ligand into the active site of the target.
Analysis of the binding poses and scoring to estimate the binding affinity.
The results of molecular docking can be summarized in a table like the one below, illustrating potential interactions with a hypothetical target.
| Interaction Type | Potential Interacting Groups on the Ligand |
| Hydrogen Bonding | Amino group, triazole nitrogen atoms |
| Hydrophobic Interactions | Phenyl ring |
| Halogen Bonding | Fluorine atoms on the phenyl ring |
| π-π Stacking | Phenyl and triazole rings |
Computational Prediction of Pharmacological Parameters and Bioactivity Profiles
In silico methods are increasingly used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T) of drug candidates. These predictions help in the early stages of drug discovery to identify compounds with favorable drug-like properties. For 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, various computational models can be employed to estimate its pharmacological parameters.
Lipinski's "rule of five" is a commonly used guideline to assess the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. d-nb.info Beyond this, more sophisticated models can predict properties such as aqueous solubility, blood-brain barrier permeability, and interaction with metabolic enzymes like the cytochrome P450 family. nih.gov Computational tools can also predict potential toxicities by comparing the molecule's structure to known toxicophores. zsmu.edu.ua
The following table lists some key pharmacological parameters that can be predicted computationally.
| Parameter | Importance |
| Molecular Weight | Influences absorption and distribution. |
| logP | A measure of lipophilicity, affecting absorption and permeability. |
| Hydrogen Bond Donors/Acceptors | Affects solubility and binding to targets. |
| Polar Surface Area (PSA) | Relates to membrane permeability. |
| Aqueous Solubility | Crucial for bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Important for drugs targeting the central nervous system. |
Structure-Activity Relationship (SAR) Modeling and Design Principles for Difluorophenyl-Triazole Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net For 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, SAR modeling can guide the design of new derivatives with improved potency, selectivity, or pharmacokinetic properties. By systematically modifying the structure of the parent compound and evaluating the activity of the resulting analogs, key structural features responsible for the desired biological effect can be identified.
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds. For difluorophenyl-triazole derivatives, a QSAR study might explore how different substituents on the phenyl or triazole rings affect their activity.
Based on SAR and QSAR studies of related compounds, several design principles for new difluorophenyl-triazole derivatives can be proposed:
Modification of the Phenyl Ring: Introducing different substituents on the phenyl ring can alter the electronic properties and steric bulk of the molecule, potentially leading to improved interactions with the target.
Substitution on the Triazole Ring: Adding substituents to the triazole ring can modulate the molecule's physicochemical properties and introduce new interaction points.
Modification of the Amino Group: The amino group can be acylated or alkylated to explore its role in target binding and to alter the molecule's solubility and metabolic stability.
The following table summarizes potential modifications and their expected impact based on general SAR principles.
| Modification Site | Type of Modification | Potential Impact |
| Phenyl Ring | Introduction of electron-donating or -withdrawing groups | Alteration of electronic properties and binding affinity. |
| Triazole Ring | Addition of small alkyl or other functional groups | Modulation of solubility and steric interactions. |
| Amino Group | Acylation, alkylation, or incorporation into a heterocyclic ring | Changes in hydrogen bonding capacity, metabolic stability, and bioavailability. |
Biological Activity and Mechanistic Studies of 1 3,5 Difluorophenyl 1h 1,2,4 Triazol 3 Amine and Its Derivatives
Antifungal Activity Evaluation and Mechanisms of Action
Derivatives of 1,2,4-triazole (B32235) are well-established as a critical class of antifungal agents. Their efficacy stems primarily from the targeted disruption of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. nih.gov
Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51) as a Primary Target
The principal mechanism of antifungal action for 1,2,4-triazole derivatives is the potent and specific inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol in fungi. nih.gov By inhibiting CYP51, these compounds prevent the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disruption of membrane integrity and function ultimately inhibits fungal growth and replication.
Molecular docking studies have elucidated the interaction between these derivatives and the active site of CYP51. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the enzyme's active site, a key interaction for inhibitory activity. nih.gov The difluorophenyl group often positions itself within a specific subsite of the enzyme's binding pocket, where it can form hydrogen bonds and other interactions, further stabilizing the enzyme-inhibitor complex. nih.gov
Evaluation against Various Fungal Strains (in vitro)
The in vitro antifungal activity of various derivatives based on the 1-(difluorophenyl)-1H-1,2,4-triazole scaffold has been evaluated against a broad spectrum of pathogenic fungi. These studies consistently demonstrate that modifications to the core structure can lead to compounds with moderate to excellent antifungal activities, often comparable or superior to established antifungal drugs like fluconazole. nih.govnih.gov
A range of fungal species, including Candida albicans, Candida parapsilosis, Candida tropicalis, Cryptococcus neoformans, and Aspergillus fumigatus, have been used to test the efficacy of these compounds. nih.govnih.govsci-hub.se The results, typically reported as Minimum Inhibitory Concentration (MIC) values, indicate the potency of these derivatives. For instance, certain novel triazole derivatives have shown excellent activity against C. albicans and C. neoformans with MIC values as low as 0.0625 µg/mL. nih.gov Some derivatives have also demonstrated efficacy against fluconazole-resistant strains of C. albicans, highlighting their potential to address the growing challenge of antifungal drug resistance. nih.gov
Table 1: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives
Compound/Derivative Fungal Strain MIC (µg/mL) Reference Derivative 5k Candida albicans 0.125 Derivative 6c Candida albicans 0.0625 Derivative 5k Cryptococcus neoformans 0.125 Derivative 6c Cryptococcus neoformans 0.0625 Derivative 6c Aspergillus fumigatus 4.0 Derivative 6c (Fluconazole-Resistant) Candida albicans 100/103 4.0
Investigation of Fungal Membrane and DNA Interactions
While inhibition of CYP51 is the primary mechanism, some studies suggest that 1,2,4-triazole derivatives may exert their antifungal effects through additional mechanisms. Preliminary mechanistic studies on certain carbazole-triazole conjugates have indicated that they can cause depolarization of the fungal membrane potential. Furthermore, there is evidence that some derivatives can intercalate into fungal DNA, which would disrupt DNA replication and transcription, contributing to their antifungal action. nih.gov
Antibacterial Activity Assessment (in vitro)
In addition to their potent antifungal properties, many 1,2,4-triazole derivatives have been evaluated for their antibacterial activity. nih.gov Research has shown that these compounds can exhibit inhibitory effects against a variety of bacterial pathogens. researchgate.net
Activity Spectrum against Gram-Positive and Gram-Negative Bacteria
In vitro screening of 1,2,4-triazole derivatives has demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative) are commonly used for these assessments. nih.govresearchgate.net
The antibacterial efficacy of these compounds is often influenced by the specific substitutions on the triazole and phenyl rings. For example, certain derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.25 µg/mL. nih.gov In some cases, the antibacterial potency of these synthesized compounds has been found to be equivalent or even superior to standard antibiotics like ceftriaxone. nih.gov
Table 2: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
Compound/Derivative Bacterial Strain MIC (µg/mL) Reference Clinafloxacin Analogue 14a MRSA 0.25 nih.gov Clinafloxacin Analogue 14b MRSA 0.25 nih.gov Clinafloxacin Analogue 14c MRSA 0.25 nih.gov 4-amino-5-aryl-4H-1,2,4-triazole derivative E. coli 5.0 nih.gov 4-amino-5-aryl-4H-1,2,4-triazole derivative P. aeruginosa 5.0 nih.gov
Antiviral Activity Exploration
The structural versatility of the 1,2,4-triazole ring has prompted investigations into its potential as an antiviral agent. nuft.edu.ua The triazole ring is considered a bioisostere of amide, ester, or carboxyl groups, and its incorporation into molecules can lead to favorable pharmacokinetic properties and resistance to metabolic degradation. nuft.edu.uabohrium.com
Research has explored the activity of 1,2,4-triazole derivatives against a wide range of DNA and RNA viruses. nih.gov This includes studies on isosteric analogs of known antiviral drugs like acyclovir (B1169) and ribavirin, where the triazole ring is used to modify the core structure. bohrium.com For example, condensed triazolopyrimidines, which are structurally similar to purine (B94841) bases, have shown high activity against herpes simplex type 1 virus with good selectivity and low toxicity. bohrium.comnih.gov While broad reviews confirm the antiviral potential of the 1,2,4-triazole class, specific studies focusing solely on 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine are less common. However, the existing body of research suggests that this chemical scaffold is a promising starting point for the development of novel antiviral therapeutics. eurekaselect.com
Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)
The 1,2,4-triazole scaffold is a constituent of numerous compounds investigated for their antiviral properties, including activity against Human Immunodeficiency Virus Type 1 (HIV-1). eurekaselect.com A primary target for anti-HIV-1 therapies is the viral enzyme reverse transcriptase (RT), which is crucial for the replication of the virus. youtube.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a significant class of antiretroviral drugs that bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. nih.gov
Research has demonstrated that various substituted 1,2,4-triazole derivatives are effective non-nucleoside inhibitors of HIV-1 RT. nih.gov For instance, a series of 3,4,5-trisubstituted 1,2,4-4H-triazole derivatives have been synthesized and shown to inhibit HIV-1 RT, with X-ray crystallography confirming their binding mode and key interactions within the enzyme's non-nucleoside binding pocket. nih.gov
Furthermore, fused heterocyclic systems incorporating the 1,2,4-triazole ring, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been identified as a novel class of inhibitors targeting the HIV-1 RT-associated Ribonuclease H (RNase H) activity. mdpi.com These compounds act via an allosteric site, presenting a different mechanism for disrupting the function of reverse transcriptase. mdpi.com While direct studies on the HIV-1 RT inhibitory activity of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine are not prominently available in the reviewed literature, the established anti-HIV potential of the triazole class suggests it as a promising area for investigation. The presence of the difluorophenyl group is a common feature in many bioactive compounds, including other enzyme inhibitors, which may enhance binding affinity and other pharmacological properties.
Other Enzyme Inhibition and Receptor Modulation Studies
Beyond their antiviral applications, 1,2,4-triazole derivatives have been extensively studied as inhibitors of a diverse range of enzymes and as modulators of various cellular receptors. The structural versatility of the triazole ring allows for the design of specific inhibitors for different targets.
Numerous studies have reported the potent inhibitory effects of 1,2,4-triazole derivatives on several enzymes. For example, certain azinane-bearing 1,2,4-triazole derivatives have shown significant inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). nih.govacs.org These findings highlight the potential of this class of compounds in addressing conditions like Alzheimer's disease and diabetes mellitus. nih.gov
The inhibitory activities of selected 1,2,4-triazole derivatives against various enzymes are summarized below.
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Azinane-Triazole Derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.gov |
| Azinane-Triazole Derivative (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | nih.gov |
| Azinane-Triazole Derivative (12d) | α-Glucosidase | 36.74 ± 1.24 | nih.gov |
| Azinane-Triazole Derivative (12d) | Urease | 19.35 ± 1.28 | nih.gov |
| Azinane-Triazole Derivative (12m) | Lipoxygenase (LOX) | 0.017 ± 0.53 | nih.gov |
In the context of receptor modulation, derivatives of related azole structures have shown specific binding activities. For instance, certain 1,2,3-triazole derivatives have been found to be potent and competitive inhibitors of benzodiazepine (B76468) receptor binding. documentsdelivered.com While the core is different, this suggests that triazole-based structures can be tailored to interact with specific central nervous system receptors. Additionally, derivatives of 1,3,5-triazine, a related heterocycle, have been developed as ligands for adenosine (B11128) receptors (hA1 and hA3). nih.gov
Furthermore, research into 1,3,5-triphenyl-1,2,4-triazole derivatives has revealed neuroprotective effects stemming from the inhibition of enzymes involved in neuroinflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov This indicates that the 1,2,4-triazole scaffold can be incorporated into molecules designed to target enzymes implicated in inflammatory pathways.
While specific receptor modulation studies for 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine were not found, the broad range of activities observed in its derivatives suggests that this compound could also exhibit interesting pharmacological properties in various enzyme and receptor systems. The 3,5-difluorophenyl substitution is a key feature in some potent enzyme inhibitors, such as N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide derivatives explored for other therapeutic areas. mdpi.com
Research Applications Beyond Therapeutic Agents for 1 3,5 Difluorophenyl 1h 1,2,4 Triazol 3 Amine
Agrochemical Research: Fungicides, Herbicides, and Insecticides
The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in numerous commercially successful agrochemicals. The introduction of a difluorophenyl group, as seen in 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, is a strategic chemical modification known to enhance the efficacy and selectivity of these agents. nih.gov
Fungicides: Triazole derivatives are renowned for their potent fungicidal properties, primarily acting as inhibitors of sterol biosynthesis in fungi. nih.gov The fluorine atoms on the phenyl ring can increase the metabolic stability and binding affinity of the molecule to its target enzyme, cytochrome P450 14α-demethylase (CYP51). mdpi.com Research on analogous structures suggests that derivatives of this compound could exhibit broad-spectrum activity against a variety of plant pathogens. For instance, studies on other fluorinated triazoles have demonstrated significant inhibition of fungi such as Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. researchgate.net
Herbicides: The structural features of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine also suggest its potential as a herbicide. Fluorinated N-phenylalkanesulfonamides, which share the fluorinated phenyl motif, have been investigated for their herbicidal effects. nih.gov Research on novel 1,2,4-triazole derivatives containing fluorine has shown moderate to good herbicidal activities against both monocotyledonous and dicotyledonous weeds. researchgate.netbohrium.com For example, certain fluorinated 1,2,4-triazole derivatives have shown significant inhibition against Brassica campestris. nih.gov
Insecticides: While less common than their fungicidal and herbicidal applications, triazole derivatives have also been explored for their insecticidal properties. The nitrogen-rich triazole ring can interact with various biological targets in insects. researchgate.net Studies on novel 1,2,4-triazole derivatives have demonstrated insecticidal activity against pests like Nilaparvata lugens and Aphis craccivora. nih.gov The presence of the difluorophenyl group could modulate the compound's insecticidal spectrum and potency.
| Agrochemical Application | Target Organism/Pest | Efficacy of Related Fluorinated Triazoles |
|---|---|---|
| Fungicide | Sclerotinia sclerotiorum | EC50 value of 0.12 mg/L for a related compound. researchgate.net |
| Brassica campestris | 100% inhibition at 100 mg·L−1 for a related compound. bohrium.com | |
| Herbicide | Echinochloa crus-galli | Weak to moderate activity observed in some studies. nih.gov |
| Insecticide | Nilaparvata lugens | Up to 95.5% activity at 100 mg/L for related compounds. nih.gov |
Material Science Investigations: Polymers, Corrosion Inhibitors, and Metal-Organic Frameworks (MOFs)
The unique electronic properties and coordination capabilities of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine make it a promising candidate for various applications in material science.
Polymers: Heterocyclic compounds, including triazoles, are valuable monomers for the synthesis of specialty polymers. The amino group on the triazole ring provides a reactive site for polymerization reactions. The incorporation of the fluorinated phenyl triazole moiety into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
Corrosion Inhibitors: Compounds containing nitrogen and sulfur atoms, such as triazole derivatives, are effective corrosion inhibitors for various metals and alloys. These molecules can adsorb onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal. The 3-amino-1,2,4-triazole structure is known to inhibit the corrosion of steel in acidic media. nih.gov The difluorophenyl group in 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine could enhance its adsorption and protective efficiency on metal surfaces. Studies on similar triazole derivatives have shown significant corrosion inhibition for copper. idk.org.rs
Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The nitrogen atoms of the triazole ring and the exocyclic amino group in 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine can act as coordination sites for metal ions, making it a suitable organic linker for the construction of MOFs. mdpi.com These MOFs can have applications in gas storage, catalysis, and sensing. For example, triazole-based Cu(I) cationic MOFs have been synthesized and shown to be effective in the selective detection of certain ions. nih.gov The fluorine atoms could also influence the properties of the resulting MOF, such as its porosity and selectivity.
| Material Science Application | Function of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine | Potential Advantages |
|---|---|---|
| Polymers | Monomer unit | Enhanced thermal and chemical stability. |
| Corrosion Inhibitors | Adsorbs on metal surfaces to form a protective layer. | Improved adsorption and inhibition efficiency. nih.govidk.org.rs |
| Metal-Organic Frameworks (MOFs) | Organic linker coordinating with metal ions. | Tunable porosity and functionality for sensing and catalysis. mdpi.comnih.gov |
Development as Building Blocks for Fused Heterocyclic Systems
The 3-amino-1,2,4-triazole moiety is a versatile building block in organic synthesis for the construction of fused heterocyclic systems. The presence of a reactive amino group ortho to a ring nitrogen atom allows for cyclization reactions with various electrophilic reagents to form bicyclic and polycyclic compounds.
The reaction of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of triazolo[1,5-a]pyrimidines. Similarly, reactions with other bifunctional reagents can yield a variety of fused systems, such as triazolo[5,1-c]triazines. rsc.org These fused heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their unique chemical and photophysical properties. The 3,5-difluorophenyl substituent remains as a key structural element in the final fused product, influencing its biological activity and material properties. The synthesis of such fused systems is a practical approach to generate molecular diversity and discover new compounds with novel functions. rsc.orgnih.gov
Future Perspectives in the Research of 1 3,5 Difluorophenyl 1h 1,2,4 Triazol 3 Amine
Novel Synthetic Routes for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic methods is crucial for the future exploration of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine and its derivatives. While established methods for creating 3-amino-1,2,4-triazoles exist, future research is expected to focus on overcoming limitations such as harsh reaction conditions, limited substrate scope, and the formation of regioisomeric mixtures. nih.govresearchgate.net
Promising future strategies include:
Catalyst-Driven Reactions : The use of transition metal catalysts, such as copper, has shown promise in the synthesis of 1,2,4-triazoles by facilitating C-N bond formation under milder conditions. nih.gov Future work could adapt these copper-catalyzed or other metal-catalyzed (e.g., iodine-mediated) cyclization reactions to enhance the yield and purity of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine. nih.govmdpi.com
Microwave-Assisted Synthesis : Microwave irradiation offers a green and efficient alternative to conventional heating, often leading to significantly reduced reaction times and improved yields. nih.gov Applying this technology to the condensation reactions required for triazole ring formation could provide a more sustainable and scalable synthetic route.
Flow Chemistry : Continuous flow synthesis presents an opportunity for safer, more controlled, and scalable production. This methodology could be particularly advantageous for managing potentially exothermic reactions and for the multi-step synthesis of complex derivatives.
[3+2] Cycloaddition Reactions : The [3+2] cycloaddition of nitrile imines with nitriles is a powerful method for constructing the 1,2,4-triazole (B32235) ring with high regioselectivity. nih.govmdpi.com Future research could focus on developing novel precursors for the in-situ generation of the required reactants under mild conditions to specifically synthesize the target compound.
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Transition Metal Catalysis | High efficiency, milder conditions, improved yields | Development of specific copper or palladium catalysts |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency, higher yields | Optimization of solvent and temperature parameters |
| [3+2] Cycloaddition | High regioselectivity, good functional group tolerance | Design of novel nitrile and nitrile imine precursors |
| Flow Chemistry | Scalability, improved safety, precise process control | Adaptation of batch reactions to continuous flow systems |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby guiding experimental work. For 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, advanced computational modeling is a key future perspective. acs.org
Density Functional Theory (DFT) Studies : DFT calculations can be employed to investigate the compound's electronic structure, molecular geometry, vibrational frequencies, and chemical reactivity. researchgate.netresearchgate.netuj.ac.za This can help in understanding the influence of the difluorophenyl group on the properties of the triazole ring and predict its behavior in chemical reactions.
Molecular Docking : This technique is invaluable for predicting the binding affinity and interaction modes of the molecule with biological targets like enzymes or receptors. ijper.orgnih.govpensoft.net By docking 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine and its virtual derivatives into the active sites of various proteins, researchers can identify promising candidates for further biological evaluation. pnrjournal.compnrjournal.com For example, docking studies on related triazoles have successfully predicted interactions with microbial enzymes and cancer-related kinases. ijper.orgnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis can provide deep insights into the nature of chemical bonds and non-covalent interactions within the molecule and in its complexes with biological targets. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the compound within a biological environment, such as a protein binding pocket, over time. pensoft.net This provides a more realistic picture of the stability of the ligand-receptor complex and can reveal key interactions that are not apparent from static docking models.
| Technique | Objective | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity | HOMO-LUMO gaps, electrostatic potential maps, reaction pathways |
| Molecular Docking | Predict binding to biological targets | Binding affinity scores, interaction modes (e.g., hydrogen bonds) |
| Molecular Dynamics (MD) | Simulate dynamic behavior in a biological system | Stability of ligand-protein complexes, conformational changes |
Exploration of New Biological Targets and Pathways (in vitro)
The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous drugs, particularly antifungals. nih.govnih.gov However, the vast biological space remains largely unexplored for many of its derivatives, including 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine. Future in vitro research will be pivotal in uncovering new therapeutic potentials.
Antimicrobial Activity : Beyond known fungal targets, derivatives could be screened against a broader range of microbes, including drug-resistant bacteria and different fungal species. mdpi.comcsfarmacie.cz Studies on similar 3-amino-1,2,4-triazole structures have shown activity against bacteria like Staphylococcus aureus and E. coli. mdpi.comzsmu.edu.ua
Anticancer Potential : The triazole nucleus is a feature in some anticancer agents. Future studies could involve screening against a diverse panel of human cancer cell lines, such as those for breast, liver, and colon cancer. nih.govnih.gov Mechanistic studies could then focus on identifying specific targets, like protein kinases, which are often implicated in cancer progression. nih.gov
Enzyme Inhibition : Many enzymes are potential drug targets. The compound and its analogues could be tested for inhibitory activity against enzymes involved in various diseases, such as urease (linked to bacterial infections) or tyrosinase (implicated in pigmentation disorders). nih.gov
Anti-inflammatory and Analgesic Activity : Some 1,2,4-triazole derivatives have demonstrated anti-inflammatory and analgesic properties. zsmu.edu.uaktu.edu.tr In vitro assays, such as those measuring the inhibition of cyclooxygenase (COX) enzymes, could be a starting point for exploring this potential.
Diversification of Applications in Agrochemical and Material Sciences
The utility of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine is not necessarily limited to pharmacology. Its chemical structure suggests potential applications in other fields, which represents a significant area for future research.
Agrochemicals : The 1,2,4-triazole core is present in many commercial fungicides and herbicides. nih.govnih.gov The presence of fluorine atoms often enhances the efficacy and metabolic stability of agrochemicals. Therefore, future research could involve screening the compound for its ability to inhibit the growth of phytopathogenic fungi or for its herbicidal activity against common weeds. nih.gov
Material Science : Nitrogen-rich heterocyclic compounds can act as corrosion inhibitors for metals. The lone pair electrons on the nitrogen atoms can coordinate with metal surfaces, forming a protective layer. Future studies could evaluate the efficacy of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine as a corrosion inhibitor for steel or other alloys in various aggressive media.
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The triazole ring and the amine group can act as ligands to coordinate with metal ions. This opens up the possibility of using the compound as a building block for the synthesis of novel coordination polymers or MOFs with potential applications in gas storage, catalysis, or sensing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, and how do reaction conditions impact yield and purity?
- Methodological Answer: Synthesis typically involves cyclocondensation of precursors (e.g., fluorophenyl-substituted hydrazines with nitriles or amidines). Key parameters include temperature control (80–120°C), pH optimization (neutral to mildly acidic), and solvent selection (e.g., ethanol or DMF). Catalysts like palladium or copper may accelerate coupling reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .
- Analytical Validation: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure, with -NMR peaks for aromatic protons (~7.0–7.5 ppm) and amine protons (~5.5 ppm) .
Q. How do tautomeric forms of 1,2,4-triazole derivatives influence the structural and electronic properties of this compound?
- Methodological Answer: Annular tautomerism in 1,2,4-triazoles allows three possible forms. For 3,5-disubstituted derivatives like this compound, the dominant tautomer depends on substituent electronic effects. Computational studies (DFT) and X-ray crystallography reveal that electron-withdrawing groups (e.g., fluorine) stabilize the tautomer with the amine at position 3. This impacts hydrogen-bonding networks and crystallinity .
- Example Data:
| Tautomer | C–N Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|
| I (3-amine) | 1.337 | 2.3 |
| II (5-amine) | 1.372 | 30.8 |
Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups and purity?
- Methodological Answer:
- FT-IR: Confirms amine (-NH) stretches (~3400 cm) and triazole ring vibrations (~1500 cm).
- -NMR: Identifies fluorine substitution patterns (δ ~-110 ppm for meta-fluorine).
- LC-MS: Monitors reaction progress and detects byproducts (e.g., unreacted precursors) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) predict the reactivity and biological target interactions of this compound?
- Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes (e.g., cytochrome P450 or kinase targets). Solvent effects are simulated using polarizable continuum models (PCM) .
- Case Study: Docking scores (<-8.0 kcal/mol) suggest strong binding to kinase ATP pockets due to fluorine’s electronegativity and triazole’s π-π stacking .
Q. What experimental strategies resolve contradictions in reported biological activity data for similar triazole derivatives?
- Methodological Answer:
- Dose-Response Studies: Establish EC/IC values across multiple assays (e.g., antimicrobial vs. anticancer screens).
- Metabolic Stability Tests: Use liver microsomes to assess compound degradation rates, clarifying discrepancies in in vivo vs. in vitro efficacy .
- Structural Analog Comparison: Compare substituent effects; e.g., 3,5-difluoro vs. 2,4-difluoro analogs may show divergent activities due to steric/electronic differences .
Q. How does the compound’s solid-state packing (e.g., hydrogen-bonding networks) affect its solubility and bioavailability?
- Methodological Answer: X-ray crystallography reveals intermolecular N–H⋯N/F interactions, forming 2D networks. Poor aqueous solubility (<10 μg/mL) may arise from tight packing. Co-crystallization with cyclodextrins or salt formation (e.g., HCl) improves dissolution rates .
Q. What regulatory guidelines govern the use of this compound in preclinical studies, and how are impurity profiles controlled?
- Methodological Answer: Follow ICH Q3A/B guidelines for impurity thresholds (<0.15% for unknown impurities). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products. HPLC-DAD/ELSD quantifies impurities at 0.1% sensitivity .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for triazole derivatives, while others show limited efficacy?
- Methodological Answer:
- Strain Variability: Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria, which differ in membrane permeability.
- Efflux Pump Inhibition: Co-administration with efflux inhibitors (e.g., PAβN) enhances activity in resistant strains .
- Structural Modifications: Adding a sulfanyl group (e.g., 3-[(4-fluorobenzyl)thio]-substitution) boosts lipophilicity and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
